1-(4-methyl-4H-1,2,4-triazol-3-yl)Piperazine
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Overview
Description
1-(4-methyl-4H-1,2,4-triazol-3-yl)Piperazine is a heterocyclic compound that features a triazole ring fused with a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of the triazole ring, known for its biological activity, makes this compound a valuable candidate for various applications in drug development and other scientific research fields.
Mechanism of Action
Target of Action
Compounds with a 1,2,4-triazole ring, such as this one, are known to bind to the iron in the heme moiety ofCYP-450 enzymes . These enzymes play a crucial role in the metabolism of various substances in the body.
Mode of Action
The nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450 . This interaction can lead to changes in the enzyme’s activity, potentially affecting the metabolism of other substances in the body.
Pharmacokinetics
Compounds with a 1,2,4-triazole ring are known to form hydrogen bonds, which can improve their pharmacokinetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methyl-4H-1,2,4-triazol-3-yl)Piperazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methyl-1,2,4-triazole with piperazine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(4-methyl-4H-1,2,4-triazol-3-yl)Piperazine undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
1-(4-methyl-4H-1,2,4-triazol-3-yl)Piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Comparison with Similar Compounds
- 4-methyl-4H-1,2,4-triazole-3-thiol
- 4-methyl-4H-1,2,4-triazol-3-yl)methanol
- 4-methyl-4H-1,2,4-triazol-3-yl)methanamine
Comparison: 1-(4-methyl-4H-1,2,4-triazol-3-yl)Piperazine is unique due to the presence of both the triazole and piperazine rings, which confer distinct chemical and biological properties. Compared to other triazole derivatives, this compound may exhibit enhanced stability and specific binding affinity to certain biological targets, making it a valuable candidate for drug development and other applications .
Properties
IUPAC Name |
1-(4-methyl-1,2,4-triazol-3-yl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N5/c1-11-6-9-10-7(11)12-4-2-8-3-5-12/h6,8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQQSRKLXHARQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1N2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67869-95-8 |
Source
|
Record name | 1-(4-methyl-4H-1,2,4-triazol-3-yl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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